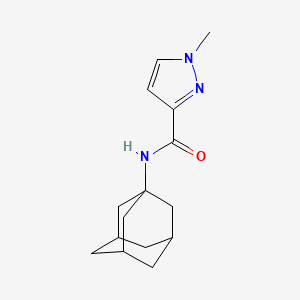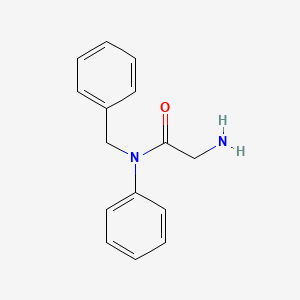![molecular formula C14H23N3O B7459387 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide, also known as DMPEA-CH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide has shown potential in various scientific research applications. One of the most promising areas is in the field of cancer research. Studies have shown that N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for developing new cancer therapies.
Another area where N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide has shown potential is in the field of neuroscience. Studies have shown that N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders. This makes it a potential candidate for developing new treatments for conditions such as depression and schizophrenia.
作用机制
The exact mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can increase the levels of dopamine and serotonin in the brain, which can have various effects on mood, cognition, and behavior. It has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in various conditions such as arthritis and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide for lab experiments is its relatively simple synthesis method. This makes it easy to obtain large quantities of the compound for use in experiments. Another advantage is its potential applications in various fields, such as cancer research and neuroscience.
However, there are also some limitations to using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide in lab experiments. One limitation is the lack of knowledge about its exact mechanism of action. This makes it difficult to design experiments that specifically target its effects. Another limitation is the lack of information about its potential side effects, which could limit its use in certain experiments.
未来方向
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide. One area of interest is in developing new cancer therapies based on its ability to induce apoptosis in cancer cells. Another area of interest is in developing new treatments for neurological disorders based on its ability to modulate neurotransmitter activity. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide and its potential side effects.
合成方法
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide can be synthesized by reacting 1,5-dimethylpyrazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide.
属性
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10(13-9-15-17(3)11(13)2)16-14(18)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUOXKCFHTZCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)

